Diallyl maleate

Catalog No.
S800578
CAS No.
999-21-3
M.F
C10H12O4
M. Wt
196.20 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diallyl maleate

CAS Number

999-21-3

Product Name

Diallyl maleate

IUPAC Name

bis(prop-2-enyl) but-2-enedioate

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

InChI

InChI=1S/C10H12O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h3-6H,1-2,7-8H2

InChI Key

ZPOLOEWJWXZUSP-UHFFFAOYSA-N

SMILES

C=CCOC(=O)C=CC(=O)OCC=C

Synonyms

Maleic acid diallyl ester

Canonical SMILES

C=CCOC(=O)C=CC(=O)OCC=C

Isomeric SMILES

C=CCOC(=O)/C=C\C(=O)OCC=C

Anti-Cancer Properties

DAM has been widely studied for its potential anti-cancer properties. Studies suggest it may inhibit the growth and proliferation of various cancer cell lines through several mechanisms, including:

  • Induction of apoptosis (programmed cell death): DAM has been shown to activate various pathways leading to apoptosis in cancer cells [].
  • Inhibition of angiogenesis (formation of new blood vessels): DAM may suppress the development of new blood vessels that tumors need for growth and metastasis [].
  • Modulation of cell cycle progression: DAM may interfere with the cell cycle, preventing cancer cells from dividing and multiplying [].

Diallyl maleate is an organic compound with the molecular formula C10H12O4 and a molecular weight of approximately 196.20 g/mol. It is classified as a diallyl ester of maleic acid, featuring two allyl groups attached to the maleate moiety. Diallyl maleate is known for its reactivity due to the presence of multiple double bonds, making it a valuable intermediate in various

DAM's primary function lies in its ability to participate in polymerization reactions. During polymerization, the double bonds in DAM react with other monomers or growing polymer chains, creating cross-links and branched structures within the polymer network []. This mechanism enhances properties like mechanical strength, thermal stability, and chemical resistance of the resulting polymers.

  • DAM is considered a mild skin irritant and may cause eye irritation upon contact [].
  • It is recommended to handle DAM with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].
, primarily due to its unsaturated structure:

  • Radical Polymerization: Diallyl maleate can undergo radical polymerization, often initiated by compounds such as azobisisobutyronitrile. This reaction leads to the formation of poly(diallyl maleate), which exhibits useful properties for coatings and adhesives .
  • Substitution Reactions: The compound can react with nucleophiles, allowing for the introduction of various functional groups. For example, it can react with amines or alcohols to form corresponding esters or amides .
  • Crosslinking Reactions: In the presence of suitable catalysts, diallyl maleate can crosslink with other monomers or oligomers, enhancing the mechanical properties of the resulting materials .

Diallyl maleate can be synthesized through several methods:

  • Esterification Reaction:
    • Maleic anhydride is reacted with allyl alcohol in the presence of an acid catalyst (such as p-toluene sulfonic acid) at elevated temperatures (around 145 °C) to yield diallyl maleate.
  • Substitution Reactions:
    • A more complex method involves substituting allylic halides onto a preformed maleate ester under specific conditions, allowing for greater control over the reaction environment and product characteristics .
  • Hydrolysis Reactions:
    • Diallyl maleate can also be synthesized from terpene derivatives through hydrolysis and substitution reactions under mild conditions, which may enhance yield and purity .

Diallyl maleate has a wide range of applications across various industries:

  • Polymer Chemistry: It is extensively used as a monomer in the production of thermosetting resins and coatings due to its ability to form cross-linked networks.
  • Adhesives and Sealants: The compound's adhesive properties make it suitable for use in formulations for adhesives and sealants.
  • Pharmaceuticals: Its biological activities suggest potential applications in drug development, particularly in antimicrobial and anticancer formulations .

Interaction studies involving diallyl maleate focus on its reactivity with different nucleophiles and its behavior under polymerization conditions:

  • Reactivity with Nucleophiles: The compound's double bonds make it susceptible to nucleophilic attack, allowing for modifications that can tailor its properties for specific applications.
  • Polymerization Kinetics: Research has explored the kinetics of polymerization using diallyl maleate as a monomer, providing insights into optimal conditions for producing high-performance polymers .

Diallyl maleate shares structural similarities with several other compounds. Below are some comparable compounds along with their unique characteristics:

Compound NameFormulaUnique Characteristics
Maleic AnhydrideC4H2O3A cyclic anhydride used widely in polyester synthesis.
Diallyl PhthalateC12H14O4Exhibits higher thermal stability compared to diallyl maleate.
Diallyl FumarateC10H12O4Similar reactivity but differs in stereochemistry and application scope.
Trimethylolpropane TriacrylateC15H18O5Known for its use in UV-curable coatings; offers different polymerization behavior.

Diallyl maleate is unique due to its specific reactivity profile and biological activities, making it particularly valuable in both industrial applications and potential therapeutic contexts .

Physical Description

Liquid

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Exact Mass

196.07355886 g/mol

Monoisotopic Mass

196.07355886 g/mol

Heavy Atom Count

14

UNII

227660Q54M

GHS Hazard Statements

Aggregated GHS information provided by 82 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (89.02%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (10.98%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (73.17%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.01 mmHg

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

999-21-3

Wikipedia

Diallyl maleate
Bis(prop-2-enyl) but-2-enedioate

General Manufacturing Information

2-Butenedioic acid (2Z)-, 1,4-di-2-propen-1-yl ester: ACTIVE

Dates

Modify: 2023-08-15

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